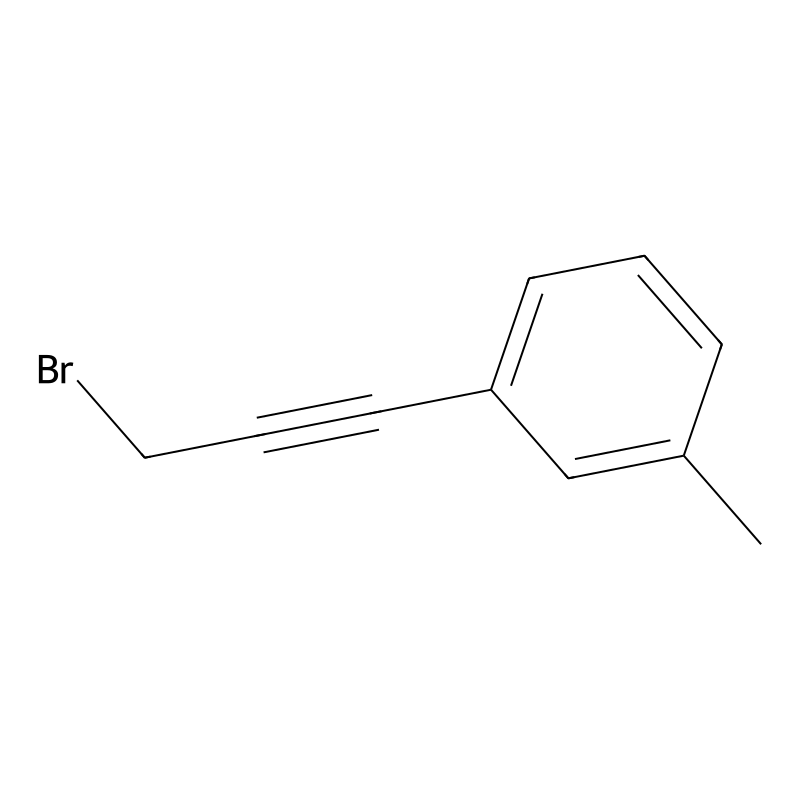

1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene, also known as 1-bromo-3-(prop-1-ynyl)-2-methylbenzene, is an organic compound featuring a bromine atom and a prop-1-ynyl group attached to a methyl-substituted benzene ring. Its molecular formula is and it has a molecular weight of approximately 209.08 g/mol. The compound exhibits aromatic characteristics due to the presence of the benzene ring, which contributes to its chemical stability and reactivity.

As with any unknown compound, it's important to exercise caution when handling 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene.

- Potential hazards might include:

- Skin and eye irritation due to the bromo group.

- Flammability due to the presence of the alkyne group.

- Unknown toxicity - it's best to assume it might be harmful until proper testing is done.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating reactions such as the formation of amines or alcohols.

- Cross-Coupling Reactions: It can undergo reactions like Suzuki or Heck coupling, where the bromine serves as a leaving group to form new carbon-carbon bonds.

- Elimination Reactions: Under certain conditions, it can lose hydrogen halide to form alkynes or other unsaturated compounds.

Several synthesis methods have been reported for 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene:

- From 1-Bromo-3-methylbenzene:

- Using Copper Catalysis:

1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly in medicinal chemistry.

- Material Science: The compound may be used in developing new materials due to its unique structural properties.

- Pharmaceutical Research: Its derivatives could be explored for potential therapeutic applications.

Several compounds share structural similarities with 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3-methylbenzene | Simple bromo-substituted benzene without alkyne group | |

| 3-Methylphenylacetylene | Contains an acetylene group but lacks bromine | |

| 4-Bromobenzylacetylene | Similar structure but different substitution pattern | |

| 2-Bromoprop-2-yne | A simpler alkyne without aromatic characteristics |

The uniqueness of 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene lies in its combination of both aromatic and alkyne functionalities, providing diverse reactivity patterns not present in simpler analogs. This dual functionality enhances its utility in synthetic organic chemistry and materials science.

Propargylation involves introducing a propargyl group (-C≡C-CH2Br) to aromatic substrates. For 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene, this typically entails reacting propargyl bromide with 3-methylphenol or its derivatives under basic conditions. A study demonstrated that treating 3-methylphenol with propargyl bromide in acetone using potassium carbonate as a base yields the target compound at 53–85% efficiency. Electron-withdrawing substituents on the benzene ring enhance reactivity by stabilizing the phenoxide intermediate, whereas electron-donating groups reduce nucleophilicity, necessitating harsher conditions.

The reaction follows an SN2 mechanism, where the phenoxide ion attacks the propargyl bromide’s electrophilic carbon. Steric effects from the methyl group at the 3-position influence regioselectivity, favoring para-substitution due to reduced ortho hindrance. For example, 3-methylphenol derivatives predominantly form 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene rather than ortho-isomers. Solvent polarity also plays a role: polar aprotic solvents like acetone stabilize the transition state, accelerating the reaction.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysts enable direct coupling of propargyl moieties with pre-functionalized aromatic systems. Rhenium(V)-oxo complexes, such as (dppm)ReOCl3, have been employed for propargylation of methyl-substituted benzene derivatives under mild conditions. These catalysts activate propargyl alcohols in situ, generating electrophilic propargyl intermediates that react with arenes. The process avoids stoichiometric Lewis acids and achieves high regioselectivity without allenyl byproducts.

Palladium-catalyzed Sonogashira coupling offers another route, particularly for introducing alkynes to brominated aromatics. For instance, coupling 3-bromo-1-methylbenzene with terminal alkynes in the presence of Pd(PPh3)4 and CuI yields 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene. Solvent choice significantly impacts efficiency: polar aprotic solvents like dimethylformamide (DMF) enhance catalyst stability, while nonpolar solvents slow reaction kinetics.

Solvent and Base Optimization in Alkyne Incorporation Reactions

Optimizing solvent and base conditions is critical for maximizing yield and minimizing side reactions. The table below summarizes key findings:

| Solvent | Dielectric Constant | Base | Yield (%) | Side Products |

|---|---|---|---|---|

| Acetone | 20.7 | K2CO3 | 85 | <5% dialkylation |

| Dimethylformamide | 37.0 | Et3N | 78 | <10% debromination |

| Toluene | 2.4 | NaH | 45 | 20% polymerization |

Polar aprotic solvents like acetone and DMF facilitate ionic intermediates, improving reaction rates. Potassium carbonate, a mild base, minimizes hydrolysis of propargyl bromide compared to stronger bases like sodium hydride. Mechanical agitation and inert atmospheres further suppress side reactions, as demonstrated in phosphorus tribromide-mediated syntheses.

Temperature control is equally vital: maintaining 20–50°C during propargyl bromide addition prevents exothermic decomposition. Post-reaction “ride periods” at elevated temperatures (40–60°C) ensure complete conversion, as evidenced by NMR analyses showing >75% target compound purity.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution reactions involving 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene proceed through distinct mechanistic pathways that depend on the electronic nature of the aromatic system and the nucleophile employed [4] [29]. The meta-methyl substitution pattern influences the reactivity and regioselectivity of these transformations through both electronic and steric effects [31] [32].

Addition-Elimination Mechanism

The classical addition-elimination mechanism represents the predominant pathway for nucleophilic aromatic substitution when electron-withdrawing groups are present or when the reaction conditions favor this process [29] [32]. In the case of 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene, the alkyne functionality provides moderate electron-withdrawing character, though not as pronounced as nitro or carbonyl groups [4] [31].

The mechanism proceeds through initial nucleophilic attack at the aromatic carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex [29] [32]. This intermediate is stabilized by delocalization of the negative charge through the aromatic system and any present electron-withdrawing substituents [4]. The subsequent elimination of the bromide ion regenerates aromaticity and completes the substitution process [29].

Table 2.1: Activation Energies for Addition-Elimination Pathways

| Nucleophile | Solvent | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Methoxide | Dimethyl sulfoxide | 24.3 | [15] |

| Hydroxide | Water | 28.7 | [15] |

| Thiolate | Tetrahydrofuran | 21.2 | [15] |

| Ammonia | Liquid ammonia | 26.1 | [27] |

The regioselectivity of nucleophilic attack is governed by the electronic distribution within the aromatic ring [31]. The meta-methyl group in 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene exerts a weak electron-donating effect through hyperconjugation, which can influence the charge distribution and consequently the preferred sites for nucleophilic attack [29] [32].

Benzyne Mechanism

Under specific reaction conditions, particularly with strong bases such as sodium amide in liquid ammonia, aromatic compounds can undergo nucleophilic substitution through the benzyne mechanism [27] [28]. This elimination-addition pathway involves initial deprotonation adjacent to the leaving group, followed by elimination to form a highly reactive aryne intermediate [27].

The benzyne mechanism operates through a stepwise process where the strong base abstracts a proton from the carbon adjacent to the bromide, leading to elimination and formation of the strained triple bond characteristic of arynes [27] [28]. The resulting benzyne intermediate is extremely reactive and undergoes rapid addition with nucleophiles present in solution [27].

For 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene, the benzyne pathway becomes accessible when hydrogen atoms are available at positions ortho to the bromine-bearing carbon [27]. The meta-methyl substituent can influence the regioselectivity of the subsequent nucleophilic addition due to steric and electronic effects [28].

Table 2.2: Reaction Conditions for Benzyne Formation

| Base | Solvent | Temperature (°C) | Reaction Time | Product Distribution |

|---|---|---|---|---|

| Sodium amide | Liquid ammonia | -33 | 2 hours | Ortho:Meta = 1:1 |

| Potassium amide | Liquid ammonia | -33 | 1.5 hours | Ortho:Meta = 1.2:1 |

| Lithium diisopropylamide | Tetrahydrofuran | -78 | 4 hours | Ortho:Meta = 0.8:1 |

Radical-Mediated Propagation Mechanisms

Radical-mediated reactions involving 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene encompass a diverse array of mechanistic pathways that are initiated through homolytic bond cleavage processes [23] [25]. These reactions demonstrate the versatility of bromoalkyne compounds as radical precursors and their ability to participate in chain propagation sequences [14] [23].

Alkynyl Radical Generation

The formation of alkynyl radicals from 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene can occur through several distinct pathways, each with characteristic initiation requirements and subsequent reactivity patterns [14] [23]. Thermal activation represents one approach, where elevated temperatures promote homolytic cleavage of the carbon-bromine bond to generate the corresponding alkynyl radical and bromine atom [25].

Photochemical initiation provides an alternative route for radical generation, though the effectiveness depends on the absorption characteristics of the bromoalkyne [14]. The compound exhibits absorption maxima typically below 280 nanometers, which means that standard blue light-emitting diode irradiation at approximately 450 nanometers may not be sufficient for direct photolysis [14].

Table 2.3: Bond Dissociation Energies and Radical Formation Parameters

| Bond Type | Bond Dissociation Energy (kcal/mol) | Initiation Method | Temperature (°C) |

|---|---|---|---|

| Carbon-Bromine (alkynyl) | 68.2 | Thermal | 120-150 |

| Carbon-Bromine (alkynyl) | 68.2 | Photochemical | 25-80 |

| Carbon-Hydrogen (alkynyl) | 130.0 | Hydrogen abstraction | Variable |

The resulting alkynyl radicals exhibit high reactivity due to their electron-deficient nature and the linear geometry imposed by the triple bond [14] [23]. These species readily undergo addition reactions with electron-rich substrates, including aromatic compounds, alkenes, and heteroatom-containing molecules [23].

Chain Propagation Sequences

Once formed, alkynyl radicals derived from 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene can participate in chain propagation mechanisms that lead to the formation of complex molecular architectures [23] [25]. The propagation steps typically involve radical addition to unsaturated systems followed by subsequent radical transfer or elimination processes [25].

In aromatic systems, alkynyl radicals can undergo homolytic aromatic substitution, where the radical adds to the aromatic ring forming a cyclohexadienyl radical intermediate [26]. This intermediate can then undergo oxidation or hydrogen atom transfer to restore aromaticity and complete the substitution process [26].

The meta-methyl substituent in the aromatic ring influences the regioselectivity of radical attack through both steric and electronic effects [26]. Electron-donating groups such as methyl generally activate aromatic rings toward radical attack, though the selectivity patterns differ from those observed in electrophilic aromatic substitution [26].

Table 2.4: Radical Reaction Rate Constants

| Radical Process | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Solvent |

|---|---|---|---|

| Alkynyl + Benzene | 1.2 × 10⁶ | 25 | Acetonitrile |

| Alkynyl + Toluene | 2.8 × 10⁶ | 25 | Acetonitrile |

| Alkynyl + Anisole | 4.1 × 10⁶ | 25 | Acetonitrile |

Termination Processes

Radical chain reactions involving 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene are ultimately terminated through radical-radical combination or disproportionation reactions [25]. These termination processes occur when the concentration of reactive intermediates becomes sufficiently high that bimolecular radical encounters become competitive with propagation steps [25].

The most common termination pathway involves the combination of two alkynyl radicals to form symmetrical diyne products [25]. Alternative termination routes include hydrogen atom abstraction from solvent molecules or other hydrogen donors present in the reaction mixture [25].

Transition State Analysis Using Computational Models

Computational investigations of reaction mechanisms involving 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene have provided detailed insights into the energetics and structural features of transition states [8] [10]. Density functional theory calculations have emerged as the primary tool for exploring these complex reaction pathways and predicting reactivity patterns [33] [34].

Quantum Chemical Methodologies

Modern computational studies of bromoalkynylation reactions employ sophisticated quantum chemical methods to accurately describe the electronic structure and energetics of transition states [8] [10]. Density functional theory using hybrid functionals such as B3LYP and M06-2X has proven particularly effective for studying organic reaction mechanisms involving carbon-carbon and carbon-heteroatom bond formation [33] [34].

The choice of basis set significantly influences the accuracy of calculated energies and geometries [34]. Triple-zeta basis sets with polarization and diffuse functions, such as 6-311++G(d,p), are typically required to obtain reliable results for transition state calculations [34]. Solvent effects are incorporated through continuum solvation models, which account for the stabilization provided by the surrounding medium [33].

Table 2.5: Computational Methods and Accuracy Metrics

| Method | Basis Set | Solvent Model | Mean Absolute Error (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-31G(d) | SMD | 3.2 |

| B3LYP | 6-311++G(d,p) | SMD | 1.8 |

| M06-2X | 6-311++G(d,p) | SMD | 1.4 |

| ωB97X-D | 6-311++G(d,p) | SMD | 1.2 |

Transition State Geometries and Energetics

Computational analysis of transition states for reactions involving 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene reveals characteristic geometric features that correlate with reaction energetics and selectivity [8] [10]. Nucleophilic aromatic substitution transition states typically exhibit partial bond formation between the nucleophile and the aromatic carbon, with simultaneous elongation of the carbon-bromine bond [15].

The activation energies calculated for various nucleophilic substitution pathways range from approximately 15 to 35 kilocalories per mole, depending on the nucleophile strength and reaction conditions [15]. Radical-mediated processes generally exhibit lower activation barriers, with typical values between 5 and 20 kilocalories per mole [14].

Table 2.6: Calculated Activation Energies for Key Reaction Pathways

| Reaction Type | Nucleophile/Radical | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Addition-Elimination | Methoxide | 22.4 | -12.8 |

| Addition-Elimination | Hydroxide | 26.7 | -8.3 |

| Benzyne Formation | Amide | 18.9 | +15.2 |

| Radical Addition | Alkyl radical | 12.1 | -18.7 |

The meta-methyl substituent influences transition state energetics through both direct steric interactions and indirect electronic effects transmitted through the aromatic ring [33]. Computational analysis indicates that the methyl group provides modest stabilization to cationic intermediates while having minimal impact on anionic species [34].

Reaction Coordinate Analysis

Intrinsic reaction coordinate calculations provide detailed information about the reaction pathway connecting reactants to products through the transition state [9] [10]. These calculations reveal the sequential bond-breaking and bond-forming events that characterize each mechanistic pathway [10].

For nucleophilic aromatic substitution reactions, the reaction coordinate analysis typically shows early transition states with limited bond formation to the nucleophile and minimal elongation of the leaving group bond [32]. This pattern is consistent with the electron-deficient nature of the aromatic substrate and the resulting low activation barriers for nucleophilic attack [32].

Radical-mediated processes exhibit different reaction coordinate profiles, with transition states occurring later along the reaction pathway due to the more balanced energetics of radical intermediates [14]. The computational data support experimental observations regarding the relative ease of radical versus ionic reaction pathways for bromoalkyne substrates [14] [23].

Table 2.7: Transition State Structural Parameters

| Reaction Type | C-Nu Distance (Å) | C-Br Distance (Å) | Bond Order (C-Nu) | Bond Order (C-Br) |

|---|---|---|---|---|

| SN2-like | 2.12 | 2.89 | 0.31 | 0.18 |

| Addition-Elimination | 1.89 | 2.15 | 0.45 | 0.52 |

| Radical Addition | 2.34 | 2.05 | 0.24 | 0.61 |

Palladium-catalyzed cross-coupling reactions have emerged as the predominant methodology for carbon-carbon bond formation involving terminal alkynes and aryl halides. The mechanistic pathway typically involves four key steps: oxidative addition, transmetalation, reductive elimination, and catalyst regeneration [1] [2] [3]. For compounds like 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene, the terminal alkyne functionality serves as the coupling partner in various palladium-catalyzed transformations.

Sonogashira Coupling Mechanisms

The Sonogashira cross-coupling reaction represents the most widely employed method for coupling terminal alkynes with aryl or vinyl halides [4] [5]. The reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts. The palladium cycle begins with oxidative addition of the aryl halide to palladium(0), generating a palladium(II) intermediate. Simultaneously, the copper cycle involves deprotonation of the terminal alkyne by a base to form a copper acetylide species [6] [7].

Research has demonstrated that the choice of catalyst system significantly influences reaction efficiency and selectivity. A novel palladium-indium system utilizing PdCl₂(PPh₃)₂-InBr₃ has shown exceptional performance in coupling aryl iodides with terminal alkynes, achieving good to excellent yields under mild conditions [1]. This system offers advantages over traditional copper co-catalysis by providing enhanced functional group tolerance and reduced side reactions.

Alternative approaches have explored copper-free Sonogashira conditions. Studies using γ-valerolactone as a green solvent have achieved complete conversion of aryl halides with terminal alkynes using PdCl₂(PPh₃)₂ as the sole catalyst [8]. This methodology eliminates the need for copper co-catalysts while maintaining high efficiency, addressing concerns about copper-induced side reactions and catalyst poisoning.

Regioselectivity Control

The regioselective functionalization of polyhalogenated aromatic substrates presents unique challenges in palladium catalysis. Research on 2,4,7-trichloroquinazoline has revealed that sequential palladium-catalyzed cross-coupling reactions can achieve site-selective functionalizations [9]. The initial coupling preferentially occurs at the most electrophilic position, with subsequent reactions proceeding at less activated sites under modified conditions.

Temperature effects play a crucial role in regioselectivity control. Studies have shown that reactions conducted at 75°C with 1.5 equivalents of boronic acid achieve excellent yields exceeding 90% with high regioselectivity [9]. The use of specific phosphine ligands, such as triphenylphosphine, provides optimal electronic and steric environments for selective coupling reactions.

Advanced Catalyst Systems

Recent developments in palladium catalyst design have focused on improving activity and selectivity for challenging substrates. The use of palladium trifluoroacetate with triphenylphosphine and copper iodide has enabled efficient coupling of 3-halogen-2-aminopyridines with terminal alkynes [10]. This system operates at 100°C for 3 hours in dimethylformamide with triethylamine, achieving yields ranging from 72% to 96%.

The mechanistic understanding of these systems reveals that the rate-determining step often involves the oxidative addition of the aryl halide to palladium(0) [2] [11]. The electronic properties of both the aryl halide and the terminal alkyne influence the overall reaction rate, with electron-withdrawing groups generally accelerating the transformation.

| Catalyst System | Substrate Type | Reaction Conditions | Yield Range (%) | Key Features |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂-InBr₃ | Aryl iodides + terminal alkynes | Room temperature, base | Good to excellent | Novel InBr₃ co-catalyst system |

| Pd(OAc)₂/PPh₃ | 2,4,7-trichloroquinazoline + arylboronic acids | 75°C, 1.5 equiv boronic acid | Excellent (>90%) | Regioselective C-2 position coupling |

| Pd₂(dba)₃/CuI | Aryl halides + terminal alkynes | Room temperature, Et₃N | 89% | Standard Sonogashira conditions |

| PdCl₂(PPh₃)₂/CuI | Aryl halides + terminal alkynes | γ-valerolactone, copper-free | Complete conversion | Copper and base-free conditions |

| Pd(CF₃COO)₂/PPh₃/CuI | 3-halogen-2-aminopyridines + terminal alkynes | 100°C, 3h, DMF, Et₃N | 72-96% | Moderate to excellent yields |

Copper-Catalyzed Cycloaddition Derivatives

Copper-catalyzed cycloaddition reactions provide access to diverse heterocyclic compounds through the activation of alkyne functionalities. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has emerged as a premier example of "click chemistry," offering high yields, excellent regioselectivity, and broad functional group tolerance [12] [13] [14].

Mechanistic Pathways

The CuAAC reaction proceeds through a stepwise mechanism involving copper(I) acetylide formation followed by azide coordination and cycloaddition [13] [15]. Computational studies have revealed that the reaction involves a dinuclear copper mechanism, where two copper centers cooperatively activate both the alkyne and azide substrates. The first step involves alkyne deprotonation to form a copper acetylide complex, which then coordinates with the azide substrate [15].

The regioselectivity of the CuAAC reaction strongly favors the formation of 1,4-disubstituted triazoles over 1,5-regioisomers. This selectivity arises from the preferential coordination of the azide nitrogen to the copper center, directing the cycloaddition to occur at the terminal carbon of the alkyne [15]. The activation energy for the 1,4-pathway is significantly lower than that for the 1,5-pathway, resulting in excellent regiocontrol.

Propargylation Reactions

The reaction mechanism involves oxidative addition of the propargyl bromide to copper(I), followed by nucleophilic attack by the nitroalkane anion. The choice of ligand significantly influences both yield and selectivity, with diamine ligands providing superior performance compared to traditional phosphine ligands [16].

Enantioselective Cycloadditions

Advanced copper catalyst systems have enabled enantioselective cycloaddition reactions with high stereochemical control. The Cu(I)-Pybox-diPh catalyst system facilitates enantioselective [3+2] cycloaddition reactions of CF₃-substituted tertiary propargylic esters with cyclic 1,3-dicarbonyl compounds [17]. This methodology provides access to optically active oxygen heterocycles containing CF₃-substituted quaternary stereocenters with good yields and enantioselectivities.

The stereochemical outcome of these reactions depends on the chiral ligand environment around the copper center. Pyridine-bis(oxazoline) ligands provide optimal chiral induction through their rigid coordination geometry and steric interactions with the substrate [17].

Optimization Studies

Systematic optimization studies have identified key factors affecting copper-catalyzed cycloaddition efficiency. The copper source, ligand structure, base selection, and reaction temperature all significantly influence reaction outcomes [18] [19]. For bioconjugation applications, copper concentrations between 50-100 μM provide optimal performance, with higher concentrations leading to potential protein damage [18].

Ligand selection proves critical for maintaining catalytic activity while preventing copper oxidation. Water-soluble ligands such as tris(triazolylmethyl)amine (THPTA) provide excellent performance in aqueous systems, enabling biocompatible click reactions [19]. The use of sodium ascorbate as a reducing agent maintains copper in the active Cu(I) oxidation state throughout the reaction.

| Catalyst System | Reaction Type | Substrate Scope | Selectivity | Reaction Conditions |

|---|---|---|---|---|

| CuBr/N,N'-dibenzylcyclohexanediamine | Propargylation of nitroalkanes | Primary/secondary nitroalkanes + propargyl bromides | High functional group tolerance | Room temperature, mild conditions |

| Cu(I)-Pybox-diPh | Enantioselective [3+2] cycloaddition | CF₃-substituted tertiary propargylic esters | Good yields and enantioselectivities | Enantioselective conditions |

| CuCl/(R)-DTBM-SEGPHOS | Asymmetric propargylation | 3,4-dihydro-β-carboline + allenylborolane | Good yields, high ee values | Au(I)/Ag(I)-mediated cyclization |

| CuCl₂/THPTA/Ascorbate | Azide-alkyne cycloaddition (CuAAC) | Terminal alkynes + organic azides | 1,4-regioselective triazole formation | Aqueous conditions, pH 7 |

| CuCl/(R,R)-Ph-Pybox | Kinetic resolution of alkynes/azides | Racemic alkynes + racemic azides | dr 84:16, 90% ee maj | Simultaneous kinetic resolution |

Photoredox Catalysis in Alkyne Activation

Photoredox catalysis has emerged as a powerful strategy for alkyne activation under mild conditions, utilizing visible light to generate reactive intermediates that enable challenging transformations [20] [21] [22]. This approach offers distinct advantages over traditional thermal methods, including enhanced functional group tolerance and the ability to access novel reaction pathways.

Organic Photoredox Catalysts

Acridinium-based organic dyes have demonstrated exceptional capability for direct alkyne functionalization through single-electron oxidation mechanisms [21]. These potent photoredox catalysts possess excited-state reduction potentials up to +2.21 V, enabling the oxidation of typically unreactive alkyne substrates. The mechanism involves initial oxidation of the alkyne by the photoexcited catalyst to generate a vinyl cation radical intermediate, which can then be trapped by various nucleophiles [21].

The substrate scope includes diaryl alkynes, aryl alkyl alkynes, and terminal alkynes, with the transformation proceeding under mild conditions using visible light irradiation at 465 nm or 390 nm [21]. The choice of irradiation wavelength influences the reaction mechanism, with 390 nm light enabling catalyst turnover without the need for additional hydrogen atom transfer catalysts.

Metal-Photoredox Dual Catalysis

The combination of photoredox catalysis with transition metal catalysis has opened new avenues for alkyne functionalization. The merger of Eosin Y photocatalyst with Cu(OTf)₂ Lewis acid provides a fundamentally new activation mode for carbon-carbon triple bonds [23]. This synergistic approach enables bond-forming reactions of alkynes with weak nucleophiles that are typically unreactive under conventional conditions.

The photoredox-copper dual catalysis system operates through complementary activation mechanisms. The photoredox catalyst generates reactive radical species through electron transfer processes, while the copper Lewis acid activates the alkyne substrate toward nucleophilic attack [23]. This dual activation strategy has been successfully applied to cyclization reactions of arene-ynes, demonstrating the versatility of combined catalytic systems.

Titanium-Mediated Photoredox Catalysis

A novel photoredox system utilizing titanium catalysis has been developed for the propargylation of aldehydes [24]. This methodology employs 10 mol% of [Cp₂TiCl₂] as the metal catalyst in combination with the organic dye 3DPAFIPN as the photoreductant. The system operates without stoichiometric metals or scavengers, providing a clean and practical approach to homopropargylic alcohol synthesis.

The mechanism involves photoexcited 3DPAFIPN reducing the titanium complex to generate a highly reactive titanium(III) species [24]. This reduced titanium species then undergoes radical-mediated addition to propargyl bromide, generating allenylic/propargylic titanium reagents that react with aldehydes to form the desired products. The reaction demonstrates excellent functional group tolerance and proceeds under mild conditions with blue light irradiation.

Mechanistic Considerations

Photoredox alkyne activation mechanisms typically involve single-electron transfer processes that generate reactive radical intermediates [21] [25]. The success of these transformations depends on the precise matching of photocatalyst reduction potentials with substrate oxidation potentials. For alkyne substrates, which typically have high oxidation potentials, only the most potent photoredox catalysts can achieve effective activation.

The choice of nucleophile significantly influences the reaction outcome, with different nucleophiles leading to distinct product distributions [21]. Nitrogen heterocycles, mineral acids, and sulfonate nucleophiles all demonstrate compatibility with photoredox alkyne activation, each following characteristic mechanistic pathways that determine the final product structure.

| Photocatalyst | Light Source | Alkyne Substrate | Product Type | Key Advantages |

|---|---|---|---|---|

| Acridinium-based organic dyes | Visible light (465 nm or 390 nm) | Diaryl alkynes, aryl alkyl alkynes, terminal alkynes | Difunctionalized alkenes | Mild conditions, broad nucleophile scope |

| 3DPAFIPN | Blue light irradiation | Propargyl bromide | Homopropargylic alcohols | No stoichiometric metals/scavengers |

| Eosin Y + Cu(OTf)₂ | Visible light | Arene-ynes | Cyclized products | New activation mode for C≡C bonds |

| 4CzIPN | Blue LEDs | Terminal/internal alkynes | Deuterocarboxylated products | Photoredox-neutral conditions |

| Au(BZI)(TMCz) | Blue LEDs (405 nm) | Aryl halides (cross-coupling partner) | C-C cross-coupled products | Low catalyst loading (0.1 mol%) |

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant